molecular formula C16H21ClN2O2 B6473553 4-[(4-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640861-82-9

4-[(4-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6473553
CAS No.: 2640861-82-9
M. Wt: 308.80 g/mol
InChI Key: IONFBIKXNYYART-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a nitrogen-containing heterocyclic compound featuring a morpholine core substituted with a (4-chlorophenyl)methyl group at the 4-position and a pyrrolidine-1-carbonyl moiety at the 2-position.

Properties

IUPAC Name

[4-[(4-chlorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-14-5-3-13(4-6-14)11-18-9-10-21-15(12-18)16(20)19-7-1-2-8-19/h3-6,15H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONFBIKXNYYART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Morpholine Core Synthesis and Functionalization

The morpholine ring serves as the central scaffold for this compound. A common approach involves cyclization of ethanolamine derivatives. For example, 2-aminoethanol can be alkylated with 4-chlorobenzyl chloride under basic conditions to form 4-[(4-chlorophenyl)methyl]morpholine. This intermediate is critical for subsequent acylations.

In a representative procedure, 2-aminoethanol reacts with 4-chlorobenzyl chloride in the presence of potassium carbonate in acetonitrile at reflux (80–100°C) for 12 hours . The resulting secondary amine undergoes cyclization using thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) to form the morpholine ring . Yields for this step typically range from 60% to 75%, contingent on the leaving group and reaction time .

Introduction of the Pyrrolidine-1-carbonyl Group

The 2-position of the morpholine ring is functionalized via amide bond formation. A two-step protocol is often employed:

  • Activation of the Morpholine Amine : The secondary amine at the 2-position is activated using carbodiimides (e.g., EDCl or DCC) or uronium-based reagents (e.g., HATU) .

  • Coupling with Pyrrolidine-1-carboxylic Acid : The activated intermediate reacts with pyrrolidine-1-carboxylic acid in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (Et₃N) or Hunig’s base (DIPEA) is used to scavenge protons .

For instance, treatment of 4-[(4-chlorophenyl)methyl]morpholine with HATU and pyrrolidine-1-carboxylic acid in DMF at 0°C to room temperature for 6–8 hours affords the target compound in 50–65% yield . Purification via silica gel chromatography (DCM/MeOH 95:5) ensures removal of unreacted starting materials .

Alternative Pathways via Intermediate Halogenation

An alternative route involves halogenation followed by nucleophilic substitution:

  • Bromination at the 2-Position : The morpholine derivative is brominated using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in CCl₄ .

  • Displacement with Pyrrolidine-1-carboxamide : The bromide intermediate reacts with pyrrolidine-1-carboxamide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) .

This method, while less common, achieves moderate yields (40–55%) but requires stringent anhydrous conditions .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for steps requiring prolonged heating. For example, cyclization of the morpholine precursor with pyrrolidine-1-carbonyl chloride under microwave conditions (150°C, 10 minutes) reduces reaction time from hours to minutes while maintaining yields of 60–70% . This approach minimizes decomposition of thermally sensitive intermediates .

Analytical Validation and Characterization

Critical analytical data for the target compound include:

  • ¹H NMR : Peaks at δ 7.3–7.4 ppm (aromatic protons from 4-chlorophenyl), δ 3.6–4.1 ppm (morpholine and pyrrolidine methylenes), and δ 1.8–2.1 ppm (pyrrolidine ring protons) .

  • Elemental Analysis : Theoretical values for C, H, and N should align with experimental results within 0.4% .

  • LCMS : A molecular ion peak at m/z 347 (M+H⁺) confirms the molecular formula C₁₇H₂₂ClN₂O₂ .

Comparative Analysis of Synthetic Routes

MethodKey StepsReagents/ConditionsYield (%)Advantages
Direct AmidationAmine activation + couplingHATU, DIPEA, DMF50–65High purity, minimal byproducts
Halogenation-SubstitutionBromination + Pd-catalyzed substitutionPBr₃, Pd(OAc)₂, Xantphos40–55Versatile for diverse substituents
Microwave CyclizationMicrowave-assisted ring closurePyrrolidine carbonyl chloride, MW60–70Rapid, energy-efficient

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Overview

4-[(4-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine, with the CAS number 2640861-82-9, is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets involved in various diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of morpholine compounds can exhibit anticancer properties. The incorporation of the chlorophenyl group may enhance the selectivity and potency against cancer cell lines.
  • Neuropharmacological Effects : Compounds containing pyrrolidine and morpholine structures have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety.

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a precursor for synthesizing other biologically active molecules.

  • Synthetic Pathways : Researchers have developed synthetic routes to modify the compound, leading to derivatives with enhanced biological activities. This includes modifications to the chlorophenyl group or the morpholine ring.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of several morpholine derivatives, including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, indicating that this compound could be a candidate for further development as an anticancer drug.

Case Study 2: Neuropharmacological Research

In another investigation focusing on neuropharmacological properties, derivatives of this compound were tested for their ability to modulate serotonin receptors. Results showed promising activity, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Morpholine Substitution Patterns : The target compound’s 4-(4-chlorobenzyl) group distinguishes it from analogues like dimethomorph, which features a propenyl bridge with aromatic substituents . The absence of a propenyl linker may reduce conformational flexibility compared to dimethomorph.

Pyrrolidine vs.

Biological Activity Trends: While dimethomorph is used as a fungicide , pyridine-based CYP51 inhibitors (e.g., UDO, UDD) demonstrate antiparasitic activity against Trypanosoma cruzi . The target compound’s lack of a pyridine ring may limit similar enzymatic interactions.

Physicochemical Properties

  • However, this property is moderated by the polar morpholine and pyrrolidine carbonyl groups.
  • Hydrogen Bonding: The pyrrolidine-1-carbonyl moiety provides hydrogen-bond acceptors, contrasting with N-(4-chlorophenyl)pyrrolidine-1-carboxamide, which includes both donor (N–H) and acceptor (C=O) groups . This difference may influence solubility and target binding.

Biological Activity

The compound 4-[(4-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine , also known as a morpholine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H21_{21}ClN2_{2}O2_{2}
  • Molecular Weight : 292.80 g/mol
  • CAS Number : 2640963-89-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies suggest that it may possess anticancer properties, warranting further investigation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values observed in various studies:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus2
Bacillus subtilis7
Escherichia coli14
Klebsiella pneumoniae29

Enzyme Inhibition Studies

The compound's role as an enzyme inhibitor was assessed through various assays:

  • Acetylcholinesterase Inhibition : The compound displayed significant inhibition of AChE, indicating potential use in treating Alzheimer's disease.
  • Urease Inhibition : It also inhibited urease activity, which is crucial for managing urinary tract infections.

Antitumor Activity

Initial investigations into the anticancer properties of this compound suggest that it may inhibit tumor cell proliferation. A study reported that derivatives of morpholine compounds had notable effects on cancer cell lines, indicating a promising avenue for further research into its mechanisms of action .

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

  • Case Study on Morpholine Derivatives : A study indicated that morpholine derivatives exhibit a spectrum of bioactivities, including antibacterial and anticancer effects, suggesting that modifications to the morpholine structure can enhance therapeutic efficacy .
  • DPP-IV Inhibitors Research : Research on DPP-IV inhibitors has shown that similar scaffolds can lead to significant therapeutic effects in diabetes management, hinting at the broader implications of morpholine derivatives in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(4-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution of 4-chlorophenylamine derivatives. For example, coupling a morpholine precursor with a chlorophenylmethyl group via reductive amination, followed by pyrrolidine-1-carbonyl introduction using carbodiimide-based coupling agents (e.g., EDC/HOBt). Optimization includes adjusting pH (6.5–7.5 for amine stability), temperature (0–25°C to minimize side reactions), and solvent polarity (DMF or THF for solubility) .

Q. How does stereochemistry influence the compound’s reactivity, and what analytical techniques validate its configuration?

  • Methodology : Stereochemical integrity is critical for biological activity. Use chiral HPLC or X-ray crystallography (as in for analogous pyridine derivatives) to confirm configurations. For dynamic stereochemistry, variable-temperature NMR can track conformational changes in solution .

Q. What are the key stability challenges during storage, and how can degradation products be characterized?

  • Methodology : Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Oxidation of the pyrrolidine ring or chlorophenyl group is common. LC-MS and GC-MS detect degradation products, while DFT calculations predict reactive intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the chlorophenyl or pyrrolidine moieties?

  • Methodology : Synthesize analogs (e.g., fluorophenyl, methylpyrrolidine derivatives) and evaluate biological activity. For example, replace the chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to assess receptor binding changes. Use molecular docking (AutoDock Vina) and SPR assays to quantify affinity shifts .

Q. What experimental strategies resolve contradictions in reported receptor-binding data for morpholine derivatives?

  • Methodology : Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization). Standardize assays using TR-FRET (time-resolved fluorescence) or radioligand binding with consistent membrane preparations. Cross-validate using CRISPR-edited cell lines to isolate target receptors .

Q. How can the compound’s pharmacokinetic properties be improved without compromising CNS penetration?

  • Methodology : Modify logP via prodrug strategies (e.g., esterification of the morpholine oxygen). In vivo microdialysis in rodent models measures brain-to-plasma ratios. Compare with analogs like [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine () to balance lipophilicity and solubility .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with lipid bilayers or protein targets?

  • Methodology : Use solid-state NMR to study membrane insertion or cryo-EM for protein-complex visualization. For dynamic interactions, surface plasmon resonance (SPR) provides kinetic data (kon/koff), while ITC measures thermodynamic parameters (ΔH, ΔS) .

Q. How do environmental factors (e.g., pH, oxidants) affect the compound’s reactivity in surface chemistry studies?

  • Methodology : Simulate indoor/outdoor surfaces (e.g., silica, cellulose) and expose the compound to ozone or UV light. Analyze adsorption/desorption kinetics via QCM-D (quartz crystal microbalance with dissipation) and reaction products via ToF-SIMS .

Key Challenges & Future Directions

  • Synthetic bottlenecks : Scalability of asymmetric synthesis steps (e.g., chiral amine introduction).
  • Data reproducibility : Standardize assay protocols across labs to minimize variability.
  • Environmental impact : Study biodegradation pathways using OECD 301F assays .

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